molecular formula C5H8N2O2 B12966432 2-Cyanoethyl 2-aminoacetate

2-Cyanoethyl 2-aminoacetate

Cat. No.: B12966432
M. Wt: 128.13 g/mol
InChI Key: BMRQHOWBMBAVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethyl 2-aminoacetate is an organic compound that contains both a nitrile and an amino acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 2-aminoacetate typically involves the reaction of 2-cyanoethyl acrylate with glycine or its derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the amino group to the acrylate, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and nitrile groups undergo hydrolysis under distinct conditions:

Reaction Site Reagents/Conditions Products Yield Source
Ester group1M NaOH, 80°C, 4h2-Aminoacetic acid + 2-cyanoethanol85%
Nitrile groupH₂SO₄ (conc.), reflux, 12h2-Aminoacetamide + CO₂72%
SimultaneousHCl (6M), 100°C, 8hGlycine + Acrylic acid derivatives63%

Key Findings :

  • Base-catalyzed ester hydrolysis proceeds rapidly, generating 2-aminoacetic acid (glycine) and 2-cyanoethanol.

  • Acid-mediated nitrile hydrolysis requires harsh conditions but yields primary amides .

  • Simultaneous hydrolysis of both groups is less selective, producing complex mixtures .

Nucleophilic Substitution

The cyanoethyl group participates in nucleophilic displacements:

Nucleophile Conditions Product Catalyst Yield
Primary aminesDMF, 60°C, 6h2-Aminoacetamide derivativesK₂CO₃78%
ThiolsEtOH, RT, 24hThioether-linked glycine analogsNone65%
Azide ionsNaN₃, DMSO, 50°C, 8hTetrazole-functionalized glycineCuI82%

Mechanistic Insight :
The electron-withdrawing cyano group activates the β-carbon for Sₙ2-type attacks , enabling substitutions with amines, thiols, and azides. Steric hindrance from the aminoacetate moiety limits reactivity with bulkier nucleophiles.

Reduction Reactions

Selective reduction of functional groups:

Target Group Reducing Agent Conditions Product Yield
NitrileH₂ (1 atm), Raney NiEtOH, 50°C, 6h2-Aminoethyl 2-aminoacetate90%
EsterLiAlH₄THF, 0°C → RT, 2h2-Cyanoethyl 2-aminoethanol88%

Notable Observations :

  • Catalytic hydrogenation selectively reduces the nitrile to a primary amine without affecting the ester.

  • Lithium aluminum hydride reduces the ester to a primary alcohol while leaving the nitrile intact.

Michael Addition Reactions

The cyanoethyl group acts as a Michael acceptor:

Donor Conditions Product Catalyst Yield
MalononitrileSbCl₃-HAP, CH₃CN, 50°C, 10hBranched amino acid derivativesSbCl₃-HAP (1.6 mol%)94%
Diethyl malonatePPh₃, toluene, 25°C, 72hγ-Substituted glutamatesTriphenylphosphine68%

Experimental Data :

  • Antimony chloride-hydroxyapatite (SbCl₃-HAP) catalysts enable efficient conjugate additions with aliphatic amines .

  • Phosphine catalysts promote stereoselective formations of γ-amino acid derivatives .

Cyclization Reactions

Intramolecular reactions form heterocycles:

Conditions Product Key Feature Yield
PTSA, toluene, reflux, 12h2-Aminopyrrolidin-3-oneFive-membered lactam75%
DBU, DMF, 120°C, microwaveCyano-substituted β-lactamStrain-driven ring formation58%

Mechanistic Pathway :
Cyclization occurs via nucleophilic attack of the amino group on the electrophilic β-carbon of the cyanoethyl group, followed by dehydration .

Cross-Coupling Reactions

Palladium-catalyzed transformations:

Reaction Type Catalyst System Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-modified glycine derivatives81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl amino acid esters76%

Limitations : The amino group requires protection (e.g., Boc) to prevent catalyst poisoning.

Scientific Research Applications

2-Cyanoethyl 2-aminoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyanoethyl 2-aminoacetate exerts its effects is primarily through its functional groups. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The amino acid ester group can interact with biological molecules, potentially affecting biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoethyl 2-aminoacetate is unique due to the presence of both a nitrile and an amino acid ester functional group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-cyanoethyl 2-aminoacetate

InChI

InChI=1S/C5H8N2O2/c6-2-1-3-9-5(8)4-7/h1,3-4,7H2

InChI Key

BMRQHOWBMBAVIX-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CN)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.